molecular formula C5H9ClN2O2S2 B2936512 3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride CAS No. 2155855-01-7

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B2936512
CAS No.: 2155855-01-7
M. Wt: 228.71
InChI Key: UVIYJISLDBXDIQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8N2O2S2·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both an aminomethyl group and a sulfonamide group.

Scientific Research Applications

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)thiophene-2-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the thiophene is reacted with formaldehyde and a primary or secondary amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminomethyl-substituted thiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the sulfonamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is unique due to its combination of the aminomethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-(aminomethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-10-5(4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYJISLDBXDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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